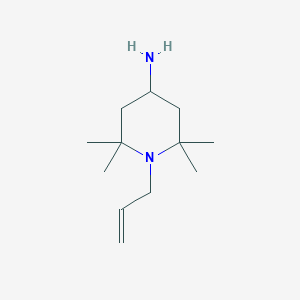
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is an organic compound belonging to the amine class. It is characterized by a piperidine ring substituted with four methyl groups and a prop-2-en-1-yl group. This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and allylic chlorides. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives. These products are valuable intermediates in various chemical processes.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with molecular targets and pathways. As a hindered amine, it can act as a base in chemical reactions, facilitating the formation of various products. Its unique structure allows it to participate in specific reactions, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring substituted with four methyl groups.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is unique due to its additional prop-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
66545-52-6 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-6-7-14-11(2,3)8-10(13)9-12(14,4)5/h6,10H,1,7-9,13H2,2-5H3 |
InChI Key |
ICEGUAZGNKNIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC=C)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


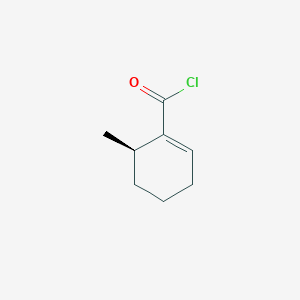
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
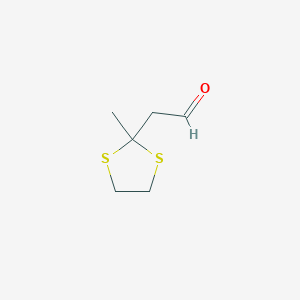

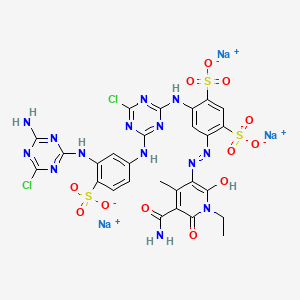
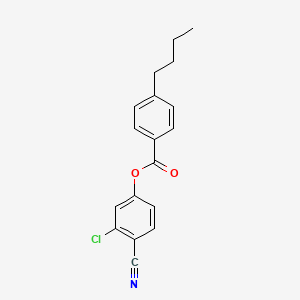


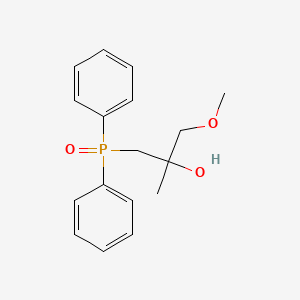
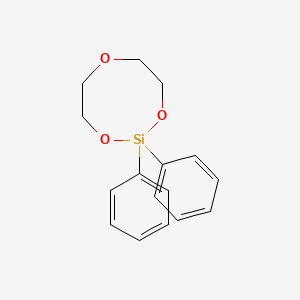
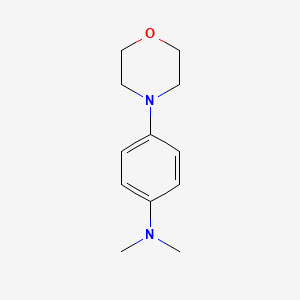
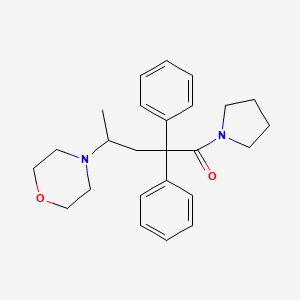
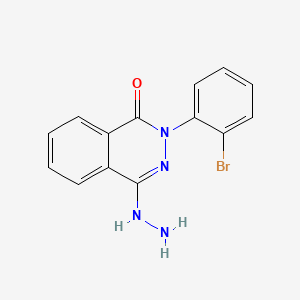
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
